4-{[(E)-(2-Chloro-5-nitrophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(2-Chloro-5-nitrophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with the molecular formula C18H16ClN5O3S. This compound is part of the triazole family, known for its diverse applications in medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of 4-{[(E)-(2-Chloro-5-nitrophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common synthetic route includes the condensation of 2-chloro-5-nitrobenzaldehyde with 4-amino-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol under acidic conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
4-{[(E)-(2-Chloro-5-nitrophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and proteins.
Agriculture: The compound is explored for its use as a fungicide and herbicide, providing protection against various plant pathogens.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it binds to enzymes and proteins, inhibiting their activity and leading to the desired therapeutic effects. The nitro group plays a crucial role in its bioactivity, undergoing reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
- 4-{[(E)-(2-Methoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2-Fluorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of the chloro and nitro groups in 4-{[(E)-(2-Chloro-5-nitrophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol makes it unique, providing distinct reactivity and bioactivity profiles .
Properties
Molecular Formula |
C18H16ClN5O3S |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H16ClN5O3S/c1-11(2)27-15-5-3-4-12(9-15)17-21-22-18(28)23(17)20-10-13-8-14(24(25)26)6-7-16(13)19/h3-11H,1-2H3,(H,22,28)/b20-10+ |
InChI Key |
YIWDHVXSFPSRHK-KEBDBYFISA-N |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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